Loperamide oxide

説明

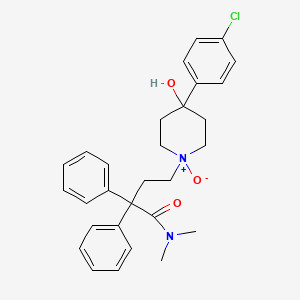

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVSBTJVTUVNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883171, DTXSID10869468 | |

| Record name | Loperamide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106900-12-3, 109572-89-6 | |

| Record name | Loperamide oxide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loperamide oxide anhydrous, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loperamide oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loperamide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOPERAMIDE OXIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOPERAMIDE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Loperamide Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loperamide oxide is a peripherally acting antidiarrheal agent that functions as a prodrug of loperamide. Its mechanism of action is centered on its conversion to the active moiety, loperamide, within the gastrointestinal tract, followed by loperamide's agonist activity at µ-opioid receptors in the gut wall. This targeted delivery and activation mechanism is designed to provide effective antidiarrheal efficacy with potentially reduced systemic side effects compared to loperamide administration. This guide provides a comprehensive overview of the molecular and physiological processes underlying the therapeutic effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

The Prodrug Concept: From this compound to Loperamide

This compound is an N-oxide derivative of loperamide, rendering it pharmacologically inactive until it undergoes bioreduction in the gastrointestinal tract.[1][2] This prodrug strategy aims to deliver the active drug, loperamide, directly to its site of action in the lower intestine, thereby minimizing systemic absorption and potential central nervous system effects.

Conversion by Gut Microbiota

The bioactivation of this compound is primarily carried out by the anaerobic bacteria residing in the lower alimentary tract, particularly the cecum.[2][3] In the anaerobic environment of the gut, resident microflora reduce the N-oxide back to the tertiary amine, loperamide.[2] Studies in germ-free rats have shown a significant reduction in the conversion of this compound to loperamide, confirming the crucial role of the gut microbiota in this process. While the specific bacterial species responsible for this reduction are not fully elucidated, anaerobic bacteria possessing nitroreductase enzymes are implicated in the metabolism of various prodrugs.

Molecular Mechanism of Action of Loperamide

Once converted, loperamide exerts its antidiarrheal effects by acting as a potent and selective agonist at the µ-opioid receptors located on the enteric neurons of the myenteric plexus in the intestinal wall.

Opioid Receptor Binding and Functional Activity

Loperamide exhibits high affinity for the µ-opioid receptor, with significantly lower affinity for δ- and κ-opioid receptors. This selectivity is crucial for its targeted gastrointestinal effects. The binding of loperamide to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| µ (mu) | 2 - 3 | |

| δ (delta) | 48 | |

| κ (kappa) | 1156 | |

| Table 1: Opioid Receptor Binding Affinities of Loperamide |

Activation of the µ-opioid receptor by loperamide leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is a hallmark of Gi/o-coupled GPCR activation.

| Assay | Parameter | Value (nM) | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ | 56 | |

| Forskolin-stimulated cAMP Accumulation | IC₅₀ | 25 | |

| Table 2: Functional Activity of Loperamide at the Human µ-Opioid Receptor |

Inhibition of Neurotransmitter Release

The primary consequence of µ-opioid receptor activation in the myenteric plexus is the inhibition of the release of excitatory neurotransmitters, most notably acetylcholine (ACh) and prostaglandins.

-

Acetylcholine: By inhibiting the release of ACh from cholinergic nerve terminals, loperamide reduces the propulsive peristaltic contractions of the intestinal smooth muscle.

-

Prostaglandins: Loperamide has also been shown to inhibit the synthesis and release of prostaglandins, which are potent stimulators of intestinal secretion and motility.

This dual inhibition of pro-motility and pro-secretory signals is the cornerstone of loperamide's antidiarrheal effect.

Caption: Loperamide's mechanism of action in enteric neurons.

Physiological Effects on Gastrointestinal Function

The molecular actions of loperamide translate into significant physiological changes in the gastrointestinal tract, leading to the alleviation of diarrheal symptoms.

Decreased Intestinal Motility

By inhibiting peristalsis, loperamide increases the transit time of intestinal contents. This allows for more extensive absorption of water and electrolytes from the fecal matter, resulting in firmer stools and a reduction in the frequency of bowel movements.

Antisecretory Effects

Loperamide's inhibition of prostaglandin-mediated secretion reduces the net secretion of fluid and electrolytes into the intestinal lumen. This antisecretory effect contributes significantly to its antidiarrheal efficacy, particularly in secretory diarrheas.

Pharmacokinetics of this compound vs. Loperamide

The prodrug design of this compound results in a distinct pharmacokinetic profile compared to loperamide.

| Parameter | This compound | Loperamide | Reference |

| Absorption | Poorly absorbed | Low bioavailability (<1%) due to first-pass metabolism | |

| Metabolism | Reduced to loperamide by gut microbiota | Extensively metabolized in the liver by CYP3A4 and CYP2C8 | |

| Systemic Exposure | Lower plasma concentrations of loperamide | Higher initial plasma concentrations | |

| Elimination Half-life (of Loperamide) | - | 9.1 to 14.4 hours | |

| Table 3: Comparative Pharmacokinetics of this compound and Loperamide |

The lower systemic exposure to loperamide following this compound administration is hypothesized to reduce the incidence of systemic side effects.

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of this compound in the treatment of acute diarrhea.

| Study | Treatment Groups | Key Efficacy Outcome | Key Safety Finding | Reference |

| Dettmer, 1994 | This compound (1 mg, 2 mg), Placebo | Median time to complete relief: 27.9 hrs (1 mg), 25 hrs (2 mg) vs. 40.6 hrs (placebo) | Adverse events similar to placebo. | |

| Dreverman & Van der Poel, 1995 | This compound (0.5 mg, 1 mg), Placebo | Significantly more rapid relief of diarrhea with both doses vs. placebo. | Adverse experiences less frequent than placebo. | |

| UK Janssen Research Group, 1995 | This compound (1 mg, 2 mg), Loperamide (2 mg), Placebo | All active treatments superior to placebo (time to relief ~24 hrs vs. 45 hrs). | This compound 1 mg produced fewer constipation-like episodes. | |

| Table 4: Summary of Clinical Trial Data for this compound in Acute Diarrhea |

Experimental Protocols

In Vitro Reduction of this compound by Intestinal Microflora

Objective: To determine the conversion of this compound to loperamide by gut bacteria.

Methodology:

-

Collect fresh fecal samples from healthy human donors.

-

Prepare a fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer.

-

In an anaerobic chamber, incubate the fecal slurry with a known concentration of this compound at 37°C.

-

At various time points, collect aliquots of the incubation mixture.

-

Extract this compound and loperamide from the samples using a suitable organic solvent.

-

Analyze the concentrations of both compounds using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the rate of conversion of this compound to loperamide.

Caption: Workflow for in vitro reduction of this compound.

Mu-Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of loperamide for the µ-opioid receptor.

Methodology:

-

Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).

-

In a 96-well plate, incubate the cell membranes with a radiolabeled opioid antagonist (e.g., [³H]-naloxone) at a fixed concentration.

-

Add varying concentrations of unlabeled loperamide to compete with the radioligand for receptor binding.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of loperamide, and subsequently calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional agonist activity of loperamide at the µ-opioid receptor.

Methodology:

-

Prepare cell membranes from CHO-hMOR cells.

-

Incubate the membranes with varying concentrations of loperamide in the presence of GDP and [³⁵S]GTPγS.

-

The binding of loperamide to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Terminate the reaction and separate the bound [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound radioactivity.

-

Plot the concentration-response curve to determine the EC₅₀ and Emax values for loperamide-stimulated [³⁵S]GTPγS binding.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To measure the inhibitory effect of loperamide on adenylyl cyclase activity.

Methodology:

-

Culture CHO-hMOR cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of loperamide.

-

Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

-

Plot the concentration-response curve to determine the IC₅₀ value for loperamide's inhibition of forskolin-stimulated cAMP accumulation.

Caption: Workflow for in vitro functional assays.

Castor Oil-Induced Diarrhea Model in Rodents

Objective: To evaluate the in vivo antidiarrheal activity of this compound.

Methodology:

-

Fast rodents (rats or mice) overnight with free access to water.

-

Administer this compound orally at various doses.

-

After a set period (e.g., 60 minutes), induce diarrhea by oral administration of castor oil.

-

Individually house the animals in cages with absorbent paper.

-

Observe the animals for the onset, frequency, and weight of diarrheal feces over a defined period (e.g., 4-6 hours).

-

Calculate the percentage inhibition of diarrhea compared to a vehicle-treated control group.

Charcoal Meal Intestinal Transit Test in Rodents

Objective: To assess the effect of this compound on gastrointestinal motility.

Methodology:

-

Fast rodents overnight.

-

Administer this compound orally.

-

After a defined time, administer a charcoal meal (activated charcoal suspended in a vehicle like gum acacia) orally.

-

After a further set time (e.g., 30 minutes), euthanize the animals.

-

Excise the small intestine and measure the total length and the distance traveled by the charcoal meal.

-

Calculate the percentage of intestinal transit and the percentage inhibition of transit compared to a control group.

Conclusion

This compound represents a targeted approach to the treatment of diarrhea. Its mechanism of action as a prodrug, reliant on the metabolic activity of the gut microbiota for conversion to the active µ-opioid agonist loperamide, localizes its pharmacological effects to the gastrointestinal tract. This leads to a reduction in intestinal motility and secretion, effectively alleviating diarrheal symptoms. The distinct pharmacokinetic profile of this compound, characterized by lower systemic exposure to loperamide, suggests a favorable safety profile. The experimental models and assays detailed in this guide provide a framework for the continued investigation and development of peripherally acting gastrointestinal therapeutics.

References

An In-depth Technical Guide to the Synthesis and Purification of Loperamide Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of loperamide oxide, a key metabolite of the peripherally acting µ-opioid receptor agonist, loperamide. This document details established synthetic routes, purification methodologies, and analytical characterization. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug metabolism.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct N-oxidation of loperamide. This transformation is typically achieved using an oxidizing agent, with hydrogen peroxide being a widely used and effective choice. The reaction can be catalyzed to improve efficiency and yield.

General Reaction Scheme

The synthesis involves the oxidation of the tertiary amine in the piperidine ring of loperamide to form the corresponding N-oxide.

Reaction: Loperamide + Oxidizing Agent → this compound

Experimental Protocol: N-Oxidation using Hydrogen Peroxide and a Selenic Acid Catalyst

This protocol is based on methodologies described in the patent literature, which demonstrate high yields and purity.[1][2]

Materials:

-

Loperamide or Loperamide Hydrochloride

-

Methanol

-

Sodium Hydroxide (if starting with Loperamide Hydrochloride)

-

Selenic Acid (catalyst)

-

Hydrogen Peroxide (30-35% solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Acetone

Procedure:

-

Preparation of Loperamide Free Base (if applicable): If starting with loperamide hydrochloride, dissolve 10 g in 70 mL of methanol. Add 0.7 g of sodium hydroxide to neutralize the hydrochloride salt and stir until the loperamide is fully dissolved.

-

Reaction Setup: To the methanolic solution of loperamide (9.29 g if starting from the free base, in 70 mL of methanol), add 40 mg of selenic acid with stirring.

-

Oxidation: Add 3 mL of hydrogen peroxide solution dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 6 hours.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 80 mL of dichloromethane and 80 mL of purified water, and transfer the mixture to a separatory funnel. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent. The crude product is obtained as a residue.

Summary of Synthesis Data

The following table summarizes the quantitative data for the synthesis of this compound based on reported examples.

| Parameter | Value | Reference |

| Starting Material | Loperamide Hydrochloride | [2] |

| Reagents | Sodium Hydroxide, Methanol, Selenic Acid, Hydrogen Peroxide | [2] |

| Catalyst Loading | ~0.005 to 0.1 mol per mole of loperamide | |

| Reaction Temperature | Reflux | |

| Reaction Time | Monitored by TLC (typically 0.5 - 6 hours) | |

| Yield (Crude) | Not explicitly reported, but subsequent purification yields are high | |

| Yield (Acetone Solvate) | 92.06% |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting material, by-products, and residual reagents. The primary methods employed are crystallization and column chromatography. Crystallization is often preferred as it can yield highly pure crystalline forms, including specific solvates and hydrates.

Purification by Crystallization

Crystallization is a highly effective method for purifying this compound. The choice of solvent is critical as it can lead to the formation of different solvates, which can then be converted to the desired monohydrate form.

Materials:

-

Crude this compound

-

Acetone

Procedure:

-

Dissolve the crude this compound residue in a minimal amount of acetone.

-

Allow the solution to crystallize. This can be facilitated by slow evaporation of the solvent or by cooling the solution.

-

Filter the resulting white crystals and wash them with a small amount of cold acetone.

-

Dry the crystals to obtain this compound acetone solvate. A yield of 92.06% has been reported for this step.

The acetone solvate can be converted to the stable monohydrate form.

Materials:

-

This compound Acetone Solvate

-

Ethanol

-

Water

Procedure:

-

Take 10 g of this compound acetone solvate and dissolve it in a mixture of 70 mL of water and 140 mL of ethanol with stirring.

-

Slowly heat the solution to 50°C and then concentrate it under reduced pressure to remove the organic solvent.

-

Maintain the aqueous solution at 50°C for 2 hours, then cool to room temperature to allow for crystallization.

-

Filter the resulting white crystals, wash with water, and dry at 40-50°C for 3 hours to yield this compound monohydrate. A yield of 91% has been reported for this conversion.

Alternatively, crude this compound can be directly converted to the monohydrate:

-

Add 10 g of crude this compound to 100 mL of water and stir.

-

Heat the mixture to 80-90°C and maintain for 2 hours.

-

Cool to room temperature, filter the crystals, wash with water, and dry at 40-50°C for 3 hours. This method has been reported to yield 93.1% of this compound monohydrate.

Summary of Purification Data

| Method | Solvent(s) | Form | Yield | Reference |

| Crystallization | Acetone | Acetone Solvate | 92.06% | |

| Crystallization | Isopropanol | Isopropanol Solvate | 92.8% | |

| Conversion to Monohydrate | Ethanol/Water | Monohydrate | 91% | |

| Direct Crystallization | Water | Monohydrate | 93.1% |

Purification by Column Chromatography

While crystallization is often sufficient, column chromatography can be employed for further purification if necessary.

Caption: Workflow for the purification of this compound by column chromatography.

Stationary Phase: Silica gel is a commonly used stationary phase for the purification of polar compounds like N-oxides.

Mobile Phase: A gradient of a non-polar solvent and a polar solvent is typically used. For instance, elution can be started with a non-polar solvent like dichloromethane, and the polarity can be gradually increased by adding a more polar solvent such as methanol. For a related compound, a mobile phase of 5% methanol in dichloromethane was used.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical compounds.

Typical HPLC Parameters:

| Parameter | Description | Reference |

| Column | Zodiac C18 (100 mm × 4.6 mm, 3.0 µm) or similar reverse-phase column | |

| Mobile Phase A | 0.05 M tetrabutylammonium hydrogen phosphate buffer and acetonitrile (80:20, v/v) | |

| Mobile Phase B | 0.05 M tetrabutylammonium hydrogen phosphate buffer and acetonitrile (20:80, v/v) | |

| Gradient | A gradient elution is typically used to separate impurities. | |

| Flow Rate | 1.5 mL/min | |

| Detection | UV at 220 nm | |

| Column Temperature | 35°C |

Loperamide Signaling Pathway

Loperamide exerts its pharmacological effects by acting as a selective agonist at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor in the myenteric plexus of the large intestine is responsible for its antidiarrheal properties.

Caption: Simplified signaling pathway of loperamide via the µ-opioid receptor.

The binding of loperamide to the µ-opioid receptor activates the inhibitory G-protein (Gi). The activated Gαi subunit dissociates from the Gβγ subunits. The Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of protein kinase A (PKA). The Gβγ subunits can also directly modulate the activity of ion channels, such as inhibiting voltage-gated Ca2+ channels and activating G-protein-coupled inwardly rectifying K+ channels. The overall effect is a reduction in the release of excitatory neurotransmitters like acetylcholine, which in turn leads to decreased intestinal motility and peristalsis.

References

The Pharmacokinetics of Loperamide Oxide: An In-Depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loperamide oxide is a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide. Developed to enhance the therapeutic index of loperamide, its pharmacokinetic profile is characterized by its conversion to the active parent drug within the gastrointestinal tract. This targeted delivery system is designed to maximize local efficacy in the gut while minimizing systemic exposure and potential side effects. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key animal models, including dogs and rats, based on available scientific literature. It details experimental methodologies, presents available data in a structured format, and visualizes the metabolic pathway and experimental workflows to support further research and development in this area. While quantitative pharmacokinetic data for this compound itself is limited in the public domain, this guide synthesizes the existing knowledge to provide a thorough understanding of its disposition in preclinical species.

Introduction to this compound

This compound was designed as a prodrug of loperamide, a potent anti-diarrheal agent. The primary rationale behind the development of this compound is to leverage the local enzymatic activity of the gut microbiota for targeted drug release. This approach aims to deliver higher concentrations of the active moiety, loperamide, to its site of action in the intestine while reducing systemic absorption and the potential for off-target effects.

Pharmacokinetics of this compound in Animal Models

The core of this compound's pharmacokinetic profile is its in vivo reduction to loperamide. This conversion is primarily mediated by the anaerobic bacteria residing in the lower gastrointestinal tract, particularly the cecum and colon.

Data Presentation

Due to the rapid and extensive conversion to loperamide, specific pharmacokinetic parameters for this compound in plasma are not widely reported. The focus of most studies has been on the resulting plasma concentrations of the active drug, loperamide, following administration of the prodrug.

Table 1: Summary of this compound Administration and Observed Effects in Animal Models

| Animal Model | Dose of this compound | Route of Administration | Key Findings | Reference(s) |

| Beagle Dog | 0.16 mg/kg | Oral | Gradual conversion to loperamide in the GI tract. Lower and more delayed systemic absorption of loperamide compared to direct loperamide administration. Higher concentrations of loperamide in the lower small intestine and large intestine. | [1] |

| Rat | Not specified in vivo | - | In vitro studies showed efficient reduction of this compound to loperamide in gut contents, with the most extensive reduction in cecal contents. The reduction is primarily carried out by intestinal microflora under anaerobic conditions. | [2] |

Experimental Protocols

This section details the methodologies employed in the key cited experiments to study the pharmacokinetics and metabolism of this compound.

In Vivo Pharmacokinetic Study in Dogs

This protocol is based on the study investigating the gastrointestinal distribution of this compound in Beagle dogs.[1]

-

Animal Model:

-

Species: Beagle dogs.

-

Housing: Housed in individual metabolism cages to allow for the collection of urine and feces.

-

Fasting: Animals are typically fasted overnight prior to drug administration, with water available ad libitum.

-

-

Drug Administration:

-

Formulation: this compound administered as a solution or suspension.

-

Dose: A single oral dose of 0.16 mg/kg.

-

Administration: Administered via oral gavage, followed by a flush of water to ensure the complete dose is delivered.

-

-

Sample Collection:

-

Blood Sampling:

-

Blood samples (e.g., 3-5 mL) are collected from a peripheral vein (e.g., cephalic or saphenous vein) into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored frozen (e.g., at -20°C or -80°C) until analysis.

-

-

Tissue and Gut Content Collection:

-

At the end of the study (at various time points for different groups of animals), animals are euthanized.

-

The gastrointestinal tract is ligated at various points (e.g., stomach, duodenum, jejunum, ileum, cecum, colon) and the contents of each segment are collected.

-

Tissue samples from the wall of each intestinal segment are collected, rinsed, and homogenized.

-

Other organs of interest (e.g., liver, kidneys) may also be collected.

-

-

-

Analytical Method:

-

Radioimmunoassay (RIA):

-

Specific radioimmunoassays are developed and validated for the quantification of both this compound and loperamide in plasma, gut contents, and tissue homogenates.

-

The assay involves competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody. The amount of radioactivity is then measured to determine the concentration of the analyte.

-

-

In Vitro Gut Content Reduction Study in Rats

This protocol is based on the in vitro experiments investigating the reduction of this compound in the gut contents of rats.[2]

-

Sample Preparation:

-

Gut Contents:

-

Rats (e.g., Wistar or Sprague-Dawley) are euthanized, and the contents of different sections of the gastrointestinal tract (e.g., stomach, small intestine, cecum, colon) are collected.

-

The contents are pooled and homogenized under anaerobic conditions (e.g., in an anaerobic chamber with a nitrogen/hydrogen atmosphere).

-

-

Intestinal Microflora:

-

Cecal contents are diluted in an anaerobic buffer and subjected to differential centrifugation to isolate the bacterial fraction.

-

-

-

Incubation:

-

This compound is added to the preparations of gut contents or isolated microflora at a specified concentration.

-

Incubations are carried out at 37°C under strict anaerobic conditions for various time periods.

-

Parallel incubations may be performed under aerobic conditions or with heat-treated gut contents to serve as controls.

-

-

Sample Analysis:

-

At the end of the incubation period, the reaction is stopped (e.g., by adding a solvent or acid).

-

The samples are then processed (e.g., by centrifugation and extraction) to isolate the analytes.

-

The concentrations of this compound and the formed loperamide are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Bioanalytical Methods

While specific radioimmunoassay protocols for this compound are proprietary, a general approach for an LC-MS/MS method for the quantification of similar compounds in biological matrices is described below.

-

Sample Preparation:

-

Protein Precipitation: An aliquot of plasma is mixed with a protein precipitating agent (e.g., acetonitrile or methanol) containing an internal standard.

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, LLE or SPE can be employed.

-

-

Chromatographic Separation:

-

An HPLC system equipped with a C18 reverse-phase column is used.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically used.

-

-

Mass Spectrometric Detection:

-

A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

-

Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

-

Metabolic Pathways and Experimental Workflows

Metabolic Pathway of this compound

The primary metabolic pathway of this compound is its reduction to loperamide. This biotransformation is crucial for its pharmacological activity.

Experimental Workflow for an Oral Pharmacokinetic Study

The following diagram outlines a typical workflow for conducting a preclinical oral pharmacokinetic study of this compound.

Discussion and Future Directions

The available data clearly indicate that this compound functions as a prodrug, undergoing conversion to loperamide in the gastrointestinal tract. This targeted delivery mechanism holds promise for improving the therapeutic window of loperamide. However, a more detailed characterization of the pharmacokinetics of this compound itself would be beneficial. Future studies could focus on:

-

Quantitative Pharmacokinetics: Conducting studies specifically designed to measure the plasma concentrations of this compound and determine its key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) in various animal models, including non-human primates.

-

Mass Balance Studies: Utilizing radiolabeled this compound to perform mass balance studies to fully elucidate the absorption, distribution, metabolism, and excretion of the prodrug and its metabolites.

-

Influence of Gut Microbiota Modulation: Investigating how changes in the gut microbiome (e.g., through antibiotic treatment or specific diets) affect the conversion of this compound to loperamide and its overall efficacy.

A deeper understanding of the pharmacokinetics of this compound will be instrumental in optimizing its clinical use and in the design of future gut-targeted prodrugs.

References

Loperamide Oxide: A Prodrug Approach for Targeted Intestinal Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide, a potent synthetic opioid agonist, is a widely utilized antidiarrheal agent. Its therapeutic efficacy is primarily attributed to its localized action on the μ-opioid receptors in the myenteric plexus of the large intestine, which slows intestinal motility and increases fluid absorption. However, the systemic absorption of loperamide, although minimal, can lead to off-target effects. Loperamide oxide, a prodrug of loperamide, represents a strategic approach to enhance the therapeutic index of loperamide by targeting its delivery to the lower gastrointestinal tract. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, pharmacokinetics, and the experimental methodologies employed in its evaluation.

Introduction

Loperamide is an established and effective treatment for various forms of diarrhea.[1] Its mechanism of action involves binding to the μ-opioid receptors in the gut wall, which in turn inhibits the release of acetylcholine and prostaglandins, thereby reducing propulsive peristalsis and increasing intestinal transit time.[2][3] While loperamide's poor absorption and high first-pass metabolism limit its systemic bioavailability, interest in further confining its activity to the gastrointestinal tract led to the development of this compound.[2][4]

This compound is a prodrug that is converted to the active loperamide by the anaerobic bacteria residing predominantly in the lower alimentary tract. This targeted activation is expected to deliver higher concentrations of loperamide to the colon, potentially enhancing its antidiarrheal efficacy while minimizing systemic exposure and associated side effects. This guide delves into the technical details of this compound as a prodrug, providing valuable information for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound involves the N-oxidation of the piperidine ring of loperamide. A general synthetic route is outlined below.

A common method for the synthesis of this compound involves the N-oxidation of the piperidine ring of loperamide. This can be achieved by heating loperamide with hydrogen peroxide (H₂O₂) in a solvent system such as methanol/toluene or 4-methyl-2-pentanone.

Another described method involves the following key steps:

-

Treatment of 2-Oxo-3,3-diphenyl-tetrahydrofuran with gaseous hydrogen bromide (HBr) to yield a bromo derivative.

-

Conversion of the bromo derivative to a butyryl chloride derivative using thionyl chloride in refluxing chloroform.

-

Reaction of the butyryl chloride derivative with dimethylamine in toluene to produce dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide.

-

Condensation of this product with 4-(4-chlorophenyl)-4-piperidinol in the presence of sodium carbonate (Na₂CO₃) and potassium iodide (KI) in refluxing 4-methyl-2-pentanone to yield the N,N-dimethyl butyramide derivative of loperamide.

-

Finally, N-oxidation of the piperidine ring of this derivative is achieved by heating with hydrogen peroxide in a solvent mixture like methanol/methylbenzene or in 4-methyl-2-pentanone to produce this compound.

A patent has also described a method for producing this compound monohydrate by reacting loperamide or its hydrochloride salt with an oxidizing agent like hydrogen peroxide in the presence of a catalyst in an organic solvent.

Figure 1: Simplified synthetic pathway of this compound from key intermediates.

Mechanism of Action and Pharmacodynamics

This compound itself is largely inactive and requires bioconversion to loperamide to exert its pharmacological effects.

Bioconversion to Loperamide

The conversion of this compound to loperamide is primarily carried out by the anaerobic microflora present in the lower gastrointestinal tract, particularly the cecum. In vitro studies have demonstrated that this reduction is efficient in the gut contents of rats, dogs, and humans, with the most significant activity observed in cecal contents. The reduction process is sensitive to oxygen and heat, confirming the involvement of microbial enzymes. In germ-free rats, the reduction is significantly diminished, further highlighting the crucial role of the gut microbiota.

Figure 2: Bioconversion of this compound to loperamide in the gastrointestinal tract.

Pharmacological Action of Loperamide

Once formed, loperamide acts as a potent agonist at the μ-opioid receptors in the myenteric plexus of the intestinal wall. This interaction initiates a G-protein coupled signaling cascade that leads to a decrease in the activity of the longitudinal and circular smooth muscles of the intestinal wall.

The key downstream effects of μ-opioid receptor activation by loperamide include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

These cellular events result in hyperpolarization and reduced excitability of enteric neurons, leading to the inhibition of acetylcholine and prostaglandin release. The overall physiological effects are a reduction in intestinal motility, an increase in intestinal transit time, and an increase in the absorption of water and electrolytes from the fecal matter.

Figure 3: Simplified signaling pathway of loperamide at the μ-opioid receptor.

Pharmacokinetics

The prodrug strategy aims to alter the pharmacokinetic profile of loperamide to favor higher concentrations in the lower gastrointestinal tract.

Absorption, Distribution, Metabolism, and Excretion

Studies in dogs have shown that after oral administration of this compound, the systemic absorption of the active drug, loperamide, is lower and more delayed compared to the administration of loperamide itself. This results in higher concentrations of loperamide in the contents and mucosa of the lower small intestine and the large intestine.

Table 1: Comparative Pharmacokinetic Parameters (Conceptual)

| Parameter | Loperamide (after this compound administration) | Loperamide (after Loperamide administration) |

|---|---|---|

| Cmax (Peak Plasma Concentration) | Lower | Higher |

| Tmax (Time to Peak Concentration) | Delayed | Earlier |

| AUC (Area Under the Curve) | Lower | Higher |

| Intestinal Concentration (Lower GI) | Higher | Lower |

The majority of loperamide and its metabolites are excreted in the feces, with a small amount eliminated via the kidneys. The elimination half-life of loperamide is reported to be in the range of 9 to 14 hours.

Receptor Binding Affinity

Loperamide exhibits a high affinity and selectivity for the μ-opioid receptor.

Table 2: Opioid Receptor Binding Affinities (Ki) of Loperamide

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| Human μ (mu) | 3 |

| Human δ (delta) | 48 |

| Human κ (kappa) | 1156 |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound.

In Vitro Bioconversion Assay

This protocol is adapted from studies investigating the reduction of this compound in intestinal contents.

Objective: To determine the rate and extent of this compound conversion to loperamide in the presence of intestinal microflora.

Materials:

-

This compound

-

Loperamide standard

-

Intestinal contents (e.g., from rats, dogs, or human ileal effluents)

-

Anaerobic incubation chamber

-

HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Collect intestinal contents from the desired species and anatomical region (e.g., cecum).

-

Homogenize the intestinal contents in an anaerobic buffer.

-

In an anaerobic chamber, incubate a known concentration of this compound with the intestinal homogenate at 37°C.

-

Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).

-

Centrifuge the samples to pellet the solids.

-

Analyze the supernatant for the concentrations of this compound and loperamide using a validated HPLC method.

-

Control experiments should be conducted under aerobic conditions and with heat-inactivated intestinal contents to confirm the anaerobic and enzymatic nature of the conversion.

Figure 4: Experimental workflow for the in vitro bioconversion of this compound.

HPLC Method for Quantification

The following is a general HPLC method for the analysis of loperamide. A similar method can be adapted and validated for the simultaneous quantification of loperamide and this compound.

Objective: To quantify the concentrations of loperamide (and this compound) in biological matrices.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a pump, autosampler, and UV or mass spectrometric detector.

-

Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% sodium-octane sulfonate, 0.05% triethylamine, 0.1% ammonium hydroxide in water), with the pH adjusted to 3.2 with phosphoric acid.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 224 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 35°C.

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

In Vivo Gastrointestinal Transit Studies

These studies are crucial for evaluating the pharmacodynamic effects of this compound.

Objective: To measure the effect of this compound on gastrointestinal transit time.

Animal Model: Rats or mice are commonly used.

Procedure (Charcoal Meal Method):

-

Fast the animals overnight with free access to water.

-

Administer this compound, loperamide, or vehicle control orally.

-

After a predetermined time (e.g., 30 minutes), administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally.

-

After another set time (e.g., 20-30 minutes), euthanize the animals.

-

Excise the small intestine from the pylorus to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.

Table 3: Effect of Loperamide on Intestinal Transit Time in Rats (Illustrative Data)

| Treatment Group | Dose | Intestinal Transit Time (hours) |

|---|---|---|

| Control (Vehicle) | - | 28.9 ± 1.9 |

| Loperamide | (Dose-dependent) | 40.4 ± 8.0 |

Data adapted from a study in rats. Specific data for this compound would need to be generated in a similar comparative study.

Clinical Studies

Clinical trials have been conducted to evaluate the efficacy and safety of this compound in the treatment of acute and chronic diarrhea.

A double-blind, placebo-controlled trial in 242 patients with acute diarrhea showed that this compound (0.5 mg and 1 mg) provided significantly more rapid relief than placebo. Another study in 11 patients with chronic diarrhea and fecal incontinence demonstrated that this compound (4 mg twice daily for one week) reduced wet stool weight, improved symptoms, and prolonged whole-gut transit time.

Conclusion

This compound serves as a targeted prodrug of loperamide, designed to be activated by the gut microbiota in the lower gastrointestinal tract. This site-specific delivery system has the potential to enhance the therapeutic efficacy of loperamide in treating diarrhea by increasing its local concentration at the site of action while minimizing systemic exposure. The data and experimental protocols presented in this guide provide a technical foundation for researchers and drug development professionals working with this compound and other colon-targeted prodrug strategies. Further research, particularly head-to-head pharmacokinetic studies, will be valuable in fully elucidating the clinical advantages of this prodrug approach.

References

The Gut Microbiome's Crucial Role in the Bioactivation of Loperamide Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loperamide oxide, a prodrug of the potent anti-diarrheal agent loperamide, undergoes reductive metabolism within the gastrointestinal (GI) tract to exert its therapeutic effect. This targeted bioactivation is primarily mediated by the anaerobic bacteria residing in the lower intestine, particularly the cecum. This guide provides a comprehensive overview of the metabolic transformation of this compound, detailing the quantitative aspects of its reduction, the experimental protocols used to elucidate these processes, and the key microbial factors involved. Understanding this intricate interplay between a prodrug and the gut microbiota is paramount for optimizing drug delivery, efficacy, and safety in the context of gastrointestinal therapies.

Introduction

Loperamide is a synthetic opioid agonist that acts on the μ-opioid receptors in the myenteric plexus of the large intestine to decrease gut motility and fluid secretion. To enhance its therapeutic index and target its action more specifically to the colon, the N-oxide derivative, this compound, was developed. As a prodrug, this compound is pharmacologically inert and requires conversion to its active form, loperamide. This bioactivation is not dependent on host enzymes but rather on the reductive capacity of the gut microbiota. This guide delves into the fundamental mechanisms governing this metabolic process.

The Metabolic Pathway: Reduction of this compound

The core metabolic event is the reduction of the tertiary amine N-oxide group of this compound back to the tertiary amine of loperamide. This process is critically dependent on the anaerobic environment of the lower gastrointestinal tract.

While the specific bacterial enzymes responsible for the reduction of this compound have not been definitively isolated and characterized, it is hypothesized that enzymes such as nitroreductases and azoreductases, which are abundant in the gut microbiome and known for their broad substrate specificity in reducing nitrogen-containing functional groups, are likely involved.[1]

Quantitative Analysis of this compound Reduction

The reduction of this compound to loperamide has been quantified in various in vitro and in vivo models, highlighting the critical role of the gut microbiota and the anaerobic environment.

Table 1: In Vitro this compound Reductase Activity in Gut Contents of Different Species

| Species | Gut Segment | Reductase Activity (nmol/g/min) |

| Rat | Cecum | 13.8 ± 2.5 |

| Dog | Cecum | 8.9 ± 1.8 |

| Human | Ileal Effluent | 5.2 ± 1.1 |

Data adapted from Meuldermans et al., 1995.[2]

Table 2: Influence of Oxygen and Heat on this compound Reductase Activity in Rat Cecal Contents

| Condition | Reductase Activity (% of Anaerobic Control) |

| Anaerobic (Control) | 100% |

| Aerobic (with Oxygen) | 13% |

| Heat-Treated (Boiled) | 2.5% |

Data adapted from Meuldermans et al., 1995.[2]

Table 3: Comparison of this compound Reductase Activity in Germ-Free vs. Conventional Rats

| Rat Type | Gut Segment | Reductase Activity (% of Conventional) |

| Conventional | Cecum | 100% |

| Germ-Free | Cecum | < 1% |

Data adapted from Meuldermans et al., 1995.[2]

These data collectively demonstrate that the reduction of this compound is a microbially-driven, anaerobic process predominantly occurring in the lower gastrointestinal tract. The significant drop in activity in the presence of oxygen and after heat treatment, which denatures enzymes, confirms the enzymatic and anaerobic nature of this conversion.[2] Furthermore, the stark contrast between conventional and germ-free rats provides definitive evidence for the indispensable role of the gut microbiota in this metabolic activation.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to study the gastrointestinal metabolism of this compound.

In Vitro Incubation with Intestinal Contents

This protocol is designed to assess the rate and extent of this compound reduction by the microbial communities present in different segments of the gastrointestinal tract.

Objective: To quantify the conversion of this compound to loperamide by gut microbiota under anaerobic conditions.

Materials:

-

This compound and loperamide standards

-

Intestinal contents (e.g., from cecum, colon) collected from laboratory animals or human subjects

-

Anaerobic incubation medium (e.g., pre-reduced thioglycolate broth)

-

Anaerobic chamber or gas-pack system

-

Shaking incubator

-

High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection

Procedure:

-

Sample Preparation: Immediately after collection, intestinal contents are transferred to an anaerobic chamber. A suspension of the contents (e.g., 10% w/v) is prepared in the pre-reduced anaerobic medium.

-

Incubation: A known concentration of this compound is added to the intestinal content suspension. The mixture is incubated at 37°C with gentle shaking inside the anaerobic chamber.

-

Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching and Extraction: The reaction in the collected aliquots is stopped by adding a quenching solution (e.g., ice-cold acetonitrile). The samples are then centrifuged to pellet the solids, and the supernatant containing the analytes is collected.

-

LC-MS/MS Analysis: The concentrations of this compound and loperamide in the supernatant are quantified using a validated LC-MS/MS method.

-

Data Analysis: The rate of loperamide formation is calculated and expressed as nmol of loperamide formed per gram of intestinal content per minute.

In Vivo Studies in Animal Models

Animal models, particularly germ-free and conventional rodents, are invaluable for confirming the role of the gut microbiota in this compound metabolism in a physiological setting.

Objective: To compare the pharmacokinetics and metabolism of this compound in the presence and absence of a gut microbiota.

Materials:

-

Germ-free and conventional laboratory animals (e.g., rats)

-

This compound

-

Metabolic cages for separate collection of urine and feces

-

Surgical instruments for tissue and intestinal content collection

-

Analytical instrumentation (LC-MS/MS)

Procedure:

-

Dosing: A known dose of this compound is administered orally to both germ-free and conventional animals.

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points. At the end of the study, animals are euthanized, and the contents of different gastrointestinal segments (stomach, small intestine, cecum, colon) are collected.

-

Sample Processing: Plasma is separated from blood. Feces and intestinal contents are homogenized. All samples are processed for the extraction of this compound and its metabolites.

-

Analysis: The concentrations of this compound and loperamide in all biological matrices are quantified by LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for loperamide are calculated and compared between the two groups. The relative amounts of this compound and loperamide in the different gut segments are also compared.

The Role of the Gut Microbiota

The conversion of this compound to loperamide is a clear example of the metabolic capabilities of the gut microbiome. The anaerobic environment of the colon, with its low redox potential, is ideal for reductive metabolic reactions. While the specific species have not been pinpointed for this compound, bacteria from genera such as Bacteroides, Clostridium, and Eubacterium are known to possess a wide array of reductive enzymes and are abundant in the colon.

Implications for Drug Development

The case of this compound underscores several key considerations for the development of drugs targeting the gastrointestinal tract:

-

Prodrug Strategies: The gut microbiota can be harnessed for targeted drug activation, minimizing systemic exposure and off-target effects.

-

Microbiome Variability: Inter-individual differences in the composition and metabolic activity of the gut microbiome could lead to variability in drug response.

-

Drug-Microbiome Interactions: The influence of factors that alter the gut microbiome, such as diet, antibiotics, and disease state, on the metabolism of microbiota-activated prodrugs should be considered.

Conclusion

The metabolism of this compound in the gastrointestinal tract is a well-defined example of a prodrug strategy that leverages the metabolic capacity of the gut microbiota for targeted drug delivery. The reduction to the active compound, loperamide, is an anaerobic, enzymatic process carried out by intestinal bacteria, primarily in the cecum and colon. The quantitative data and experimental protocols presented in this guide provide a robust framework for understanding and further investigating this and similar drug-microbiome interactions. For drug development professionals, a thorough understanding of these mechanisms is essential for designing safer and more effective therapies for gastrointestinal disorders.

References

Loperamide Oxide: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide oxide, a prodrug of the peripherally acting µ-opioid receptor agonist loperamide, was developed to enhance the therapeutic index of its parent compound for the treatment of diarrhea. This technical guide provides an in-depth overview of the discovery, synthesis, and historical development of this compound. It details the pharmacological profile, mechanism of action, preclinical and clinical data, and the analytical methodologies pertinent to its study. The information is curated to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction

Loperamide has long been a cornerstone in the symptomatic treatment of acute and chronic diarrhea. Its efficacy is derived from its agonistic activity at the µ-opioid receptors in the myenteric plexus of the large intestine, which slows intestinal motility and increases fluid absorption. However, the development of this compound (trans-4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-1-piperidinebutyramide 1-oxide) was driven by the objective of further localizing the drug's action to the gastrointestinal tract, thereby minimizing potential systemic side effects. As a prodrug, this compound is converted to its active form, loperamide, by the anaerobic bacteria residing in the lower alimentary tract. This targeted activation was expected to yield a similar antidiarrheal efficacy to loperamide but at a lower dose and with reduced plasma concentrations of the active moiety.

Discovery and Synthesis

Initial Development

The development of this compound was a strategic effort to refine the therapeutic profile of loperamide. The concept was to create a molecule that would pass through the upper gastrointestinal tract intact and only release the active loperamide in the lower intestine and colon, the primary sites of antidiarrheal action.

Synthesis of this compound Monohydrate

A common synthetic route to this compound monohydrate involves the oxidation of loperamide.

Experimental Protocol: Synthesis of this compound Monohydrate

-

Starting Material: Loperamide Hydrochloride

-

Step 1: Neutralization: Loperamide hydrochloride (10 g) is dissolved in methanol (70 ml) containing sodium hydroxide (0.7 g) with stirring to yield the loperamide free base.

-

Step 2: Oxidation: A catalyst, such as selenic acid (40 mg), is added to the solution, followed by the addition of an oxidizing agent like hydrogen peroxide (3 ml). The reaction mixture is then heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Step 3: Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. Dichloromethane (80 ml) and purified water (80 ml) are added, and the layers are separated. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Step 4: Crystallization: The crude this compound (10 g) is dissolved in a mixture of water (70 ml) and ethanol (70 ml). The solution is heated to 50°C and the organic solvent is removed by vacuum concentration. The solution is maintained at this temperature for 2 hours and then cooled to room temperature to allow for crystallization.

-

Step 5: Final Product: The resulting crystals are filtered, washed with water, and dried at 40-50°C for 3 hours to yield this compound monohydrate as a white crystalline solid.

Yield: Approximately 9.2 g (92%).

Mechanism of Action and Pharmacology

This compound is a prodrug that is converted to the active drug, loperamide, in the gut. The antidiarrheal effect of this compound is therefore attributable to the pharmacological actions of loperamide.

Conversion to Loperamide

This compound is reduced to loperamide by the anaerobic bacteria present in the lower gastrointestinal tract. This targeted conversion is a key feature of its design, intended to deliver the active drug to its site of action.

Pharmacology of Loperamide

The active metabolite, loperamide, is a potent agonist of the µ-opioid receptor.

Table 1: Opioid Receptor Binding Affinities of Loperamide

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Human µ (mu) | 3 |

| Human δ (delta) | 48 |

| Human κ (kappa) | 1156 |

Data from preclinical in vitro studies.

Loperamide's binding to µ-opioid receptors in the intestinal wall inhibits the release of acetylcholine and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time. This allows for greater absorption of water and electrolytes from the intestinal contents.

Preclinical Pharmacokinetics

Preclinical studies in animal models have been crucial in elucidating the pharmacokinetic profile of this compound and its conversion to loperamide.

Pharmacokinetics in Dogs

In a study involving beagle dogs administered a single oral dose of this compound (0.16 mg/kg), it was observed that the systemic absorption of the active drug, loperamide, was lower and more delayed compared to the administration of loperamide itself.[1] This resulted in higher concentrations of loperamide in the contents and mucosa of the lower small intestine and large intestine, the intended site of action.[1]

Table 2: Preclinical Pharmacokinetic Parameters of Loperamide in Dogs following Oral Administration of this compound (0.16 mg/kg)

| Parameter | This compound | Loperamide (from this compound) |

| Cmax (ng/mL) | Data not available | Lower and delayed vs. Loperamide administration |

| Tmax (hr) | Data not available | Delayed vs. Loperamide administration |

| AUC (ng·hr/mL) | Data not available | Lower vs. Loperamide administration |

This table summarizes qualitative findings from the study in beagle dogs.[1]

Clinical Studies

Several double-blind, placebo-controlled clinical trials have been conducted to evaluate the efficacy and safety of this compound in the treatment of acute diarrhea.

Table 3: Summary of Key Clinical Trials of this compound in Acute Diarrhea

| Study | N | Treatment Arms | Key Efficacy Outcomes | Key Safety Outcomes |

| Dettmer, 1994[2] | 230 | This compound (1 mg), this compound (2 mg), Placebo | Median time to complete relief: 27.9 hrs (1 mg), 25 hrs (2 mg) vs. 40.6 hrs (placebo) (p < 0.05). Investigator rating of "good" or "excellent": 78% (both doses) vs. 62% (placebo). | Adverse events reported by 4 patients on this compound and 3 on placebo. Constipation-like periods were not more common than placebo. |

| The Dutch Diarrhoea Trialists Group, 1995[3] | 242 | This compound (0.5 mg), this compound (1 mg), Placebo | Significantly more rapid relief of diarrhea for both doses vs. placebo. Global assessment favored 1 mg dose over placebo. | Adverse experiences were less frequent in the drug-treated groups than the placebo group. |

| UK Janssen Research Group, 1992 | - | This compound (1 mg), this compound (2 mg), Loperamide (2 mg), Placebo | All active treatments were significantly superior to placebo. Time to complete relief was ~24 hours vs. 45 hours for placebo. | This compound 1 mg produced fewer constipation-like episodes after treatment. |

Analytical Methodology

The quantification of loperamide and its prodrug, this compound, in biological matrices is essential for pharmacokinetic and metabolism studies. While methods for loperamide are well-established, specific methods for the simultaneous determination of both compounds are less common.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV or mass spectrometric detection is a common method for the analysis of loperamide.

Experimental Protocol: Example of a Validated RP-HPLC Method for Loperamide

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Zodiac C18 reverse phase column (150×4.6mm, 3µm).

-

Mobile Phase: A mixture of tetrabutylammonium hydrogen sulphate buffer and acetonitrile (70:30 v/v).

-

Flow Rate: 1.0 ml/min.

-

Detection: UV at 220 nm.

-

Linearity: The method is typically linear in the range of 25-150 µg/ml.

-

Sample Preparation: For plasma samples, protein precipitation followed by liquid-liquid extraction is a common approach.

Note: This protocol is for loperamide and would require adaptation and validation for the simultaneous analysis of this compound.

Conclusion

This compound represents a successful application of the prodrug concept to optimize the therapeutic profile of an established drug. Its discovery and development were based on a rational design to target the delivery of the active moiety, loperamide, to the lower gastrointestinal tract. Preclinical and clinical studies have demonstrated its efficacy and safety in the treatment of acute diarrhea, with evidence suggesting a favorable side-effect profile compared to loperamide, particularly concerning post-treatment constipation. This technical guide provides a comprehensive resource for scientists and researchers, summarizing the key data and methodologies that underpin our current understanding of this compound. Further research could focus on developing and validating robust analytical methods for the simultaneous quantification of loperamide and this compound in various biological matrices to further refine our understanding of its pharmacokinetic and metabolic profile in diverse patient populations.

References

- 1. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastrointestinal distribution of the prodrug this compound and its active drug loperamide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Loperamide Oxide and the Gut Microbiota: A Technical Guide to a Prodrug's Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide oxide, a prodrug of the peripherally acting opioid agonist loperamide, relies on the metabolic activity of the gut microbiota for its conversion to the pharmacologically active form. This targeted activation within the gastrointestinal tract is a key feature of its design, aiming to concentrate the drug's effect in the gut while minimizing systemic exposure. This technical guide provides an in-depth exploration of the interaction between this compound and the gut microbiota, summarizing key quantitative data, detailing experimental protocols for studying this interaction, and visualizing the core metabolic pathway.

Introduction

Loperamide is a well-established anti-diarrheal agent that acts on μ-opioid receptors in the myenteric plexus of the large intestine to decrease gut motility.[1] this compound was developed as a prodrug to further enhance its gastrointestinal selectivity.[2] The underlying principle is that the N-oxide form is pharmacologically inactive and requires reduction to the active tertiary amine, loperamide. This biotransformation is primarily carried out by the anaerobic bacteria residing in the lower gastrointestinal tract.[2] Understanding the dynamics of this interaction is crucial for optimizing drug delivery, predicting therapeutic efficacy, and assessing potential inter-individual variability in patient response due to differences in gut microbiome composition.

Quantitative Analysis of this compound Reduction by Gut Microbiota

The conversion of this compound to loperamide is significantly influenced by the composition and metabolic activity of the gut microbiota. In vitro studies using gut contents from various species have demonstrated the efficiency of this microbial reduction. The following table summarizes key quantitative findings from these studies.

| Parameter | Species | Gut Content | Condition | Result | Reference |

| This compound Reductase Activity | Rat | Cecal Contents | Anaerobic | Most extensive reduction observed | [2] |

| This compound Reductase Activity | Dog | Small Intestine to Cecum | Anaerobic | Gradual increase in activity towards the cecum | [2] |

| This compound Reductase Activity | Human | Ileal Effluents | Anaerobic | Efficient reduction observed | |

| Effect of Oxygen | Rat | Cecal Contents | Aerobic | Reduction diminished to 13% of anaerobic activity | |

| Effect of Heat Treatment | Rat | Cecal Contents | Heat-treated | Reduction diminished to 2.5% of original activity | |

| Germ-Free vs. Conventional Model | Rat | Cecal Contents | Anaerobic | Activity in germ-free rats was <1% of that in conventional rats |

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the interaction between this compound and the gut microbiota.

In Vitro Anaerobic Incubation of this compound with Gut Contents

This protocol is designed to assess the rate and extent of this compound reduction by the gut microbiota in a controlled anaerobic environment.

3.1.1. Materials

-

This compound

-

Loperamide (as a reference standard)

-

Anaerobic chamber

-

Fresh fecal samples or cecal contents from the species of interest (e.g., human, rat)

-

Pre-reduced anaerobic dilution medium (e.g., containing salts, yeast extract, peptone, and a reducing agent like L-cysteine HCl)

-

Anaerobic incubation tubes

-

Centrifuge

-

HPLC-UV or HPLC-MS/MS system

3.1.2. Procedure

-

Preparation of Fecal Slurry: Inside an anaerobic chamber, homogenize fresh fecal samples in pre-reduced anaerobic dilution medium to create a 10% (w/v) slurry.

-

Incubation Setup: To anaerobic incubation tubes, add the fecal slurry. Spike the tubes with a known concentration of this compound (e.g., 10 µM). Include control tubes with heat-treated slurry (autoclaved) to demonstrate the requirement of viable bacteria.

-

Anaerobic Incubation: Incubate the tubes under strict anaerobic conditions at 37°C.

-

Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from the incubation mixture.

-

Sample Preparation for Analysis: Immediately stop the reaction by adding a protein precipitation agent (e.g., acetonitrile or methanol). Centrifuge to pellet the solids. Collect the supernatant for analysis.

-

Quantification: Analyze the concentrations of this compound and loperamide in the supernatant using a validated HPLC method.

Quantification of Loperamide and this compound by RP-HPLC

This method allows for the simultaneous determination of the prodrug and its active metabolite in biological matrices from in vitro experiments.

3.2.1. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength of approximately 220-230 nm.

-

Injection Volume: 20 µL

-

Column Temperature: 30-40°C

3.2.2. Standard Curve Preparation

Prepare a series of standard solutions containing known concentrations of both this compound and loperamide in the same matrix as the samples (e.g., the supernatant from the incubation mixture). Plot the peak area against the concentration for each analyte to generate a standard curve for quantification.

Signaling Pathways and Experimental Workflows

The reduction of this compound is a direct enzymatic conversion by the gut microbiota. While specific signaling pathways within the host are not directly triggered by this microbial metabolism, the process itself is a critical step in the drug's mechanism of action.

Microbial Reduction of this compound

The primary interaction is the enzymatic reduction of the N-oxide group of this compound to the tertiary amine of loperamide. This reaction is catalyzed by bacterial reductases, likely N-oxide reductases, which are part of the broader family of oxidoreductases present in anaerobic gut bacteria.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates the logical flow of an in vitro experiment to study the microbial metabolism of this compound.

Concluding Remarks